molecular formula C6H12BrNO B1361514 2-Bromo-n,n-diethylacetamide CAS No. 2430-01-5

2-Bromo-n,n-diethylacetamide

Número de catálogo B1361514
Número CAS: 2430-01-5
Peso molecular: 194.07 g/mol
Clave InChI: LHNPENNQGSGOTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-N,N-diethylacetamide is a chemical compound with the molecular formula C6H12BrNO . It has a molecular weight of 194.07 g/mol . The IUPAC name for this compound is 2-bromo-N,N-diethylacetamide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N,N-diethylacetamide consists of a carbonyl group (C=O) attached to a brominated carbon atom (C-Br). Two ethyl groups are attached to the nitrogen atom . The InChI string for this compound is InChI=1S/C6H12BrNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Bromo-N,N-diethylacetamide has a molecular weight of 194.07 g/mol . It has a complexity of 91.1 and a topological polar surface area of 20.3 Ų . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The XLogP3-AA of this compound is 1.2 .

Aplicaciones Científicas De Investigación

  • Organic Synthesis and Medicinal Chemistry:

    • Results: Researchers have successfully synthesized novel molecules with potential pharmaceutical applications, including antiviral and anticancer agents .
  • Peptide and Protein Labeling:

    • Results: Labeled peptides or proteins can be used for tracking, imaging, or studying protein-protein interactions .
  • Pesticide and Herbicide Development:

    • Results: Some derivatives exhibit promising activity against pests or weeds .
  • Polymer Chemistry:

    • Results: Modified polymers may exhibit altered properties, such as solubility, reactivity, or thermal stability .
  • Photoredox Catalysis:

    • Results: Enables efficient transformations, such as C-C bond formation or functional group modifications .
  • Electrochemical Sensors:

    • Results: Enhanced detection of specific analytes (e.g., neurotransmitters, environmental pollutants) due to its electrochemical properties .

: 2-Bromo-N,N-diethylacetamide AldrichCPR | Sigma-Aldrich : 2-Bromo-N,N-dimethylacetamide | 5468-77-9 - MilliporeSigma : 2-Bromo-N-ethylacetamide AldrichCPR | Sigma-Aldrich

Safety And Hazards

2-Bromo-N,N-diethylacetamide is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Corr. 1B . The hazard statements for this compound include H301 - H314 . Precautionary statements include P260 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 .

Propiedades

IUPAC Name

2-bromo-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPENNQGSGOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280012
Record name 2-bromo-n,n-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n,n-diethylacetamide

CAS RN

2430-01-5
Record name 2430-01-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n,n-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a 1-liter flask is charged with 2-bromoacetylbromide (46.34 g, 230 mmol) and 300 ml ether. The flask is chilled to −15° C., and a solution of diethylamine (33.72 g, 460 mmol) in 200 ml ether is added over 1 hour to the flask. The resulting thick slurry is stirred cold for 1 additional hour, then warmed slowly to room temperature, and stirred overnight. The mixture is added to 250 ml cold water, and the resulting aqueous solution is extracted with ether (3 times, 200 ml ether each time). The combined ether extracts are washed with phosphoric acid (5 wt percent, 200 ml), aqueous potassium carbonate (8 wt percent, 200 ml) and thereafter brine (150 ml). The ether extract is then dried over sodium sulfate and concentrated in vacuo to a light brown residue. The residue is vacuum distilled to yield 2-bromo-N,N-diethylacetamide as a clear, colorless oil (22.99 g, 52% yield). 1H NMR (300 MHz, CDCl3), δ (PPM): 1.08 (t, 3H), 1.20 (t, 3H), 3.33 (q, 4H), 3.79 (s, 2H).
Quantity
46.34 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
33.72 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Yield
52%

Synthesis routes and methods II

Procedure details

N,N-diethylbromoacetamide was prepared as follows: Diethylamine (1.54 mL, 14.9 mmol) and TEA (2.49 mL, 17.9 mmol) were dissolved in 75 mL CH2 Cl2, then bromoacetyl bromide (1.29 mL, 14.9 mmol) was added dropwise. After 2 h, the reaction was diluted with CH2Cl2, washed with water (2×), and brine, dried (MgSO4), filtered and concentrated. Flash chromatography (silica, 45% EtOAc/hexanes) provided N,N-diethylbromoacetamide as a lachrymatory yellow oil.
Quantity
1.54 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.49 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, N,N-diethyl-2-hydroxy-acetamide (42 mg, 0.320 mmol) was dissolved in dichloromethane (1.5 mL) and the mixture was cooled to 0° C. Triphenylphosphine (125.9 mg, 0.480 mmol) and N-bromosuccinimide (85.4 mg, 0.480 mmol) were added in order and the mixture was stirred at room temperature for 3.5 hours. The mixture was warmed to room temperature and 2-bromo-N,N-diethylacetamide was prepared in situ. To the mixture, solution of No. 5447725 (Compound G; 56 mg, 0.080 mmol) in dichloromethane (1.0 mL) was added dropwise under a nitrogen atmosphere. N,N-Diisopropylethylamine (69.7 μL, 0.40 mmol) was then added at room temperature, and the mixture was stirred under feflux for 14 hours. After completing the reaction, the mixture was extracted with dichloromethane. The organic layer was washed with water and a saturated brine and dried over anhydrous sodium sulfate. After the organic layer was filtered and the solvent was distilled off, the residue was then purified by HPLC (water with 0.05% TFA-acetonitrile with 0.05% TFA) to obtain 31.2 mg (42% yield) of the triester form.
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
125.9 mg
Type
reactant
Reaction Step Two
Quantity
85.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Compound G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
69.7 μL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 2-bromoacetyl bromide (20.2 g, 100 mmol) in THF (300 mL) was cooled to 0° C. and treated with diethylamine (7.31 g, 100 mmol). After dropwise addition of ethyldiisopropylamine (15.5 g, 120 mmol) the reaction mixture was allowed to reach RT and was stirred for 90 min. Water (250 mL) and ethyl acetate (300 mL) were added, the layers were separated and the aqueous layer was extracted twice with ethyl acetate (100 mL). The solvents were removed in vacuo and the residue was purified by distillation (bp 120-121° C./24 mbar) to give 5.24 g (27%) of the title compound as pale yellow oil.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-n,n-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-n,n-diethylacetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-n,n-diethylacetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-n,n-diethylacetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-n,n-diethylacetamide
Reactant of Route 6
2-Bromo-n,n-diethylacetamide

Citations

For This Compound
44
Citations
DD Schroeder, DL Tankersly, JL Lundblad - Vox Sanguinis, 1981 - Wiley Online Library
Immune serum globulin (ISG) prepared by Cohn cold alcohol fractionation of pooled human plasma was reduced with dithiothreitol (DTT) and alkylated with iodoace‐tamide and other …
Number of citations: 64 onlinelibrary.wiley.com
T Hama, DA Culkin, JF Hartwig - Journal of the American …, 2006 - ACS Publications
The intermolecular α-arylation and vinylation of amides by palladium-catalyzed coupling of aryl bromides and vinyl bromides with zinc enolates of amides is reported. Reactions of three …
Number of citations: 213 pubs.acs.org
L Moreno, I Berenguer, A Diaz, P Marín… - Bioorganic & Medicinal …, 2014 - Elsevier
Hexahydroindenopyridine (HHIP) is an interesting heterocyclic framework that contains an indene core similar to ramelteon. This type of tricyclic piperidines aroused our interest as …
Number of citations: 6 www.sciencedirect.com
YC Chen - 1999 - scholar.uwindsor.ca
This project was focused on synthesis of octa-tailed calix [4] resorcinarenes functionalized with pendant alpha-(diethyl acetamide) or alpha-(methyl acetate), preparation of Langmuir …
Number of citations: 1 scholar.uwindsor.ca
E Vinhato, PR Olivato, J Zukerman-Schpector… - … Acta Part A: Molecular …, 2013 - Elsevier
The conformational analysis of some N,N-diethyl-2[(4′-substituted)phenylthio]acetamides bearing the substituents OMe 1, Me 2, H 3, Cl 4, Br 5 and NO 2 6, was performed by ν CO IR …
Number of citations: 9 www.sciencedirect.com
YD Kwon, S Kang, H Park, IK Cheong… - European Journal of …, 2018 - Elsevier
Translocator protein (TSPO) is an interesting biological target because TSPO overexpression is associated with microglial activation caused by neuronal damage or neuroinflammation, …
Number of citations: 13 www.sciencedirect.com
G Arena, A Contino, A Magri, D Sciotto… - Supramolecular …, 1998 - Taylor & Francis
Cs + and Sr 2+ are selectively removed over Na + from acidic aqueous solutions with high Na + concentrations by using membranes designed to selectively transport one of the two …
Number of citations: 46 www.tandfonline.com
N Cindro, J Požar, D Barišić, N Bregović… - Organic & …, 2018 - pubs.rsc.org
Cation complexation in water presents a unique challenge in calixarene chemistry, mostly due to the fact that a vast majority of calixarene-based cation receptors is not soluble in water …
Number of citations: 12 pubs.rsc.org
MT Bakić, D Klarić, MS Espinosa, S Kazazić, L Frkanec… - 2019 - researchgate.net
One hexaester (1) and three hexaamide derivatives (2-4) of calix [6] arenes were prepared for the first time in one synthetic step, under microwave radiation. Compounds 2 and 3 were …
Number of citations: 2 www.researchgate.net
S Pramanik, S Rej, S Kando, H Tsurugi… - The Journal of Organic …, 2018 - ACS Publications
Salt-free stereoselective synthesis of silyl enol ethers was achieved by treating α-halo carbonyl compounds with 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine. In this …
Number of citations: 15 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.